molecular formula H3NaO2 B1172369 Potassium titanate (K2Ti2O5) CAS No. 12056-46-1

Potassium titanate (K2Ti2O5)

Cat. No.: B1172369
CAS No.: 12056-46-1
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Description

Crystal Structure and Symmetry Analysis

K₂Ti₂O₅ crystallizes in a base-centered monoclinic structure with space group C2/m (No. 12) and lattice parameters a = 11.374 Å, b = 3.799 Å, c = 6.616 Å, and β = 100.1°. The unit cell contains 18 atoms, with titanium atoms occupying five-coordinate sites in distorted trigonal bipyramidal TiO₅ polyhedra (Figure 1). Potassium ions reside in two distinct sites: one at the 2a Wyckoff position (0,0,0) and others at 4i positions with fractional coordinates (x,0,z).

The structure comprises edge-sharing TiO₅ polyhedra forming infinite chains along the b-axis, interconnected by corner-sharing oxygen atoms. Potassium ions occupy interlayer spaces, stabilizing the layered framework through ionic interactions. First-principles calculations confirm the stability of this configuration, with Ti-O bond lengths ranging from 1.73–2.02 Å and K-O distances between 2.73–3.21 Å.

Table 1: Crystallographic parameters of K₂Ti₂O₅

Parameter Value Source
Space group C2/m
a (Å) 11.374
b (Å) 3.799
c (Å) 6.616
β (°) 100.1
Ti coordination 5 (TiO₅)
K coordination 8 (K-O)

Spectroscopic Characterization

Raman spectroscopy reveals three primary modes at 517 cm⁻¹ (Ti-O stretching), 771 cm⁻¹ (bridging O-Ti-O vibrations), and 939 cm⁻¹ (non-bridging Ti-O bonds). The absence of peaks above 1000 cm⁻¹ confirms the lack of terminal Ti=O groups.

FTIR analysis shows characteristic absorption bands at 673 cm⁻¹ (CO₃²⁻ antisymmetric stretch) after CO₂ sorption, demonstrating the material's reactivity with acidic gases. Pristine K₂Ti₂O₅ exhibits bands at 1440 cm⁻¹ (K-O vibrations) and 1050 cm⁻¹ (Ti-O-Ti bridging modes).

XPS data indicate Ti 2p₃/₂ and Ti 2p₁/₂ binding energies at 458.5 eV and 464.3 eV, respectively, corresponding to Ti⁴⁺. The K 2p doublet appears at 293.0 eV (2p₁/₂) and 295.8 eV (2p₃/₂), while O 1s spectra show two components: lattice oxygen (529.8 eV) and adsorbed oxygen species (531.5 eV).

Comparative Structural Analysis

K₂Ti₂O₅ differs structurally from related potassium titanates:

  • K₂Ti₆O₁₃ : Adopts a tunnel structure (space group C2/m) with larger lattice parameters (a = 15.582 Å, c = 9.112 Å). Titanium occupies six-coordinate sites in edge-sharing TiO₆ octahedra.
  • K₂Ti₄O₉ : Features a layered structure with alternating TiO₆ octahedral sheets and potassium interlayers. Exhibits higher thermal stability (up to 1180°C) compared to K₂Ti₂O₅.

Structural transformations occur under specific conditions:

  • Heating K₂Ti₂O₅ above 700°C induces conversion to K₂Ti₆O₁₃ via potassium loss.
  • CO₂ sorption at 750°C triggers reversible transformation to K₂Ti₄O₉ through topotactic reactions.

Defect Chemistry and Non-Stoichiometric Variants

K₂Ti₂O₅ exhibits two primary defect types:

  • Oxygen vacancies : Created via reduction treatments, enhancing electronic conductivity (σ = 10⁻³ S/cm at 700°C). Vacancy concentrations up to 5% are achievable without structural collapse.
  • Non-stoichiometric compositions : K₂₋ₓTi₂O₅ forms through controlled potassium deintercalation, maintaining the monoclinic framework for x < 0.5.

Table 2: Defect properties of modified K₂Ti₂O₅

Modification Effect on Structure Application Relevance
Oxygen vacancies Increased interlayer spacing (Δc = +0.8Å) Enhanced ion diffusion
K⁺ deficiency Partial conversion to K₂Ti₆O₁₃ Catalytic activity tuning
Carbon coating Maintains structural integrity Cyclic stability improvement

Properties

CAS No.

12056-46-1

Molecular Formula

H3NaO2

Synonyms

DIPOTASSIUMDITITANIUMOXIDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Formula Structure Key Features
Potassium dititanate K₂Ti₂O₅ Layered, TiO₆ octahedra with K⁺ layers Ion-exchangeable interlayers; high catalytic activity for soot/CO oxidation
Potassium tetratitanate K₂Ti₄O₉ Tunnel structure 1D tunnels for ion transport; stable up to 900°C; used in thermal insulation
Potassium hexatitanate K₂Ti₆O₁₃ Fibrous or whisker-like High mechanical strength; reinforcement in composites
Aluminum titanate Al₂TiO₅ Pseudobrookite (solid solution) Low thermal expansion, high melting point (>1800°C); thermal shock resistance
Hydrated titanate H₂Ti₂O₅·H₂O Lepidocrocite-type Proton-rich layers; precursor for TiO₂(B) synthesis

Thermal Stability and Phase Transitions

  • K₂Ti₂O₅ : Stable up to 750°C; converts to K₂Ti₄O₉ during CO₂ sorption cycles . Decomposes to TiO₂(B) upon proton exchange and calcination .
  • K₂Ti₄O₉ : Retains structure up to 900°C; hydrolyzes to K₂Ti₈O₁₇ and H₂Ti₈O₁₇ .
  • Al₂TiO₅ : Decomposes to Al₂O₃ and TiO₂ (rutile) above 750°C .

Catalytic Performance

Compound Application Performance Metrics
K₂Ti₂O₅ Soot oxidation Ignition temperature: 210–280°C
Li-doped K₂Ti₂O₅ PM oxidation Ignition temperature reduced to 210°C
K₂Ti₆O₁₃ Composite reinforcement High tensile strength (~7 GPa)
Al₂TiO₅ Thermal barrier coatings Thermal expansion coefficient: ~1.5×10⁻⁶/°C

Notable Findings:

  • K₂Ti₂O₅ exhibits a CO₂ capture capacity of 7.2 wt% at 750°C, outperforming many high-temperature adsorbents .
  • Doping K₂Ti₂O₅ with Li⁺ enhances catalytic activity due to improved lattice oxygen mobility .
  • Al₂TiO₅’s low thermal conductivity (1.5 W/m·K) makes it ideal for insulating components in automotive systems .

Preparation Methods

Titanium Metal Oxidation

A mixture of Ti powder and 20–25 mol/kg KOH is sealed in an autoclave and heated at 150–200°C for 2 hours. The reaction proceeds as:

2Ti+2KOH+5H2OK2Ti2O5nH2O+3H2[2]2\text{Ti} + 2\text{KOH} + 5\text{H}2\text{O} \rightarrow \text{K}2\text{Ti}2\text{O}5\cdot n\text{H}2\text{O} + 3\text{H}2 \uparrow

Hydrated K₂Ti₂O₅ forms as platelet crystals, which are dehydrated at 800°C to anhydrous K₂Ti₂O₅. This route achieves high crystallinity but requires costly autoclave equipment.

TiO₂ Hydrothermal Treatment

Refluxing TiO₂ nanoparticles in 10 M KOH with H₂O₂ at 100°C for 24 hours produces K₂Ti₂O₅ nanofibers. Hydrogen peroxide acts as an oxidant, accelerating titanate formation. The product exhibits a surface area of 225 m²/g and enhanced reactivity for subsequent modifications.

Hydrothermal Oxidation with Urea: Facet-Controlled Synthesis

Recent advances utilize urea as a green alternative to HF for exposing reactive (001) facets. Steam-treated K₂Ti₂O₅ (denoted 2TiH-mP) reacts with 0.5 M urea at 200°C for 24 hours, yielding TiO₂ with 47% (001) facet exposure. Comparative studies show untreated K₂Ti₂O₅ (2TiH) under identical conditions achieves only 27% facet exposure. The mechanism involves urea decomposition into NH₃ and CO₂, which etch specific crystal planes. This method reduces hazardous waste but necessitates post-synthetic separation of K₂Ti₂O₅ intermediates.

Comparative Analysis of Synthesis Routes

Table 1: Synthesis Conditions and Product Properties

MethodTemperature (°C)Time (h)Surface Area (m²/g)Phase Purity
Peroxo Decomposition7701015–25High
Solid-State Calcination820–9000.5–245–20Moderate to High
Hydrothermal (Ti)150–200250–100High (after calcination)
Hydrothermal (TiO₂)10024225Moderate
Urea-Assisted20024180–250High

Table 2: Advantages and Limitations

MethodAdvantagesLimitations
PeroxoHigh purity, no fluxLong synthesis time
Solid-StateScalability, low costIrregular morphology
Hydrothermal (Ti)High crystallinityHigh equipment cost
Hydrothermal (TiO₂)High surface areaRequires post-washing
Urea-AssistedEco-friendly, facet controlComplex multi-step process

Q & A

Q. Key Parameters :

  • Cation radius : Larger interlayer cations (e.g., K⁺ vs. Na⁺) promote anisotropic growth, yielding fibrous or ribbon-like morphologies .
  • Temperature : Higher calcination temperatures (>800°C) stabilize layered structures, while hydrothermal conditions (180°C) enable ion-exchangeable intermediates .

Basic Question: How does the crystal structure of K₂Ti₂O₅ influence its functional properties?

Methodological Answer:
K₂Ti₂O₅ features a layered structure with (Ti₂O₅)²⁻ sheets separated by K⁺ ions. Titanium adopts fivefold coordination, creating distorted octahedra that enhance structural flexibility . This arrangement:

  • Facilitates ion exchange : K⁺ can be replaced with H⁺ or other cations, enabling applications in selective ion adsorption .
  • Supports composite formation : Layered gaps allow intercalation of organic/inorganic species, improving photocatalytic activity (e.g., bandgap reduction to 2.64 eV via peroxo-functionalization) .

Advanced Question: How can K₂Ti₂O₅ be optimized for visible-light photocatalysis?

Methodological Answer:
Strategies include:

  • Peroxo-functionalization : Introducing peroxo-titanium groups during synthesis reduces the bandgap (2.64 eV vs. ~3.2 eV for pure TiO₂), enabling visible-light absorption .
  • Morphological control : Nanoribbons (aspect ratio >20) increase surface-active sites, enhancing dye decolorization efficiency by ~40% under visible light .
  • Hybrid structures : Decorating K₂Ti₂O₅ with Pt or graphene oxide improves charge separation and catalytic stability in formaldehyde oxidation .

Q. Experimental Validation :

  • UV-Vis spectroscopy to confirm bandgap reduction.
  • Photodegradation assays (e.g., methylene blue decolorization) under controlled light conditions .

Advanced Question: What mechanisms underlie K₂Ti₂O₅’s ion-exchange selectivity for potassium in complex environments?

Methodological Answer:
K₂Ti₂O₅ exhibits high K⁺ selectivity due to:

  • Structural stability : Retains ion-exchange capacity at high temperatures (tested up to 500°C) and in seawater-like salinity .
  • Layer spacing : The interlayer distance (~0.8 nm) preferentially accommodates K⁺ (ionic radius: 1.38 Å) over smaller Na⁺ (0.95 Å) .

Q. Methodology :

  • Batch adsorption experiments with mixed alkali metal solutions.
  • ICP-MS analysis to quantify ion uptake and selectivity coefficients .

Advanced Question: Can K₂Ti₂O₅-based hybrids promote dual osteogenic and neural differentiation in biomedical applications?

Methodological Answer:
K₂Ti₆O₁₃-TiO₂ hybrid nanorod arrays demonstrate:

  • Controlled K⁺ release : Sustained release (15.1 μg/mL after 7 days) elevates extracellular K⁺, stimulating neural stem cell (NSC) differentiation via membrane potential modulation .
  • Osteoinduction : Nanotopography enhances mesenchymal stem cell (MSC) adhesion and osteogenic marker expression (e.g., Runx2, ALP) .

Q. Experimental Design :

  • In vitro assays : NSC differentiation tracked via β-III tubulin immunofluorescence; MSC osteogenesis assessed via Alizarin Red staining .
  • In vivo models : Minipig trials validate bone-implant integration and nerve regeneration .

Advanced Question: How can researchers reconcile contradictory findings on K₂Ti₂O₅’s morphology and phase purity across synthesis methods?

Methodological Answer:
Contradictions arise from:

  • Stoichiometric variability : Excess TiO₂ in precursors favors K₂Ti₆O₁₃ over K₂Ti₂O₅ .
  • Cooling rates : Slow cooling after calcination promotes fibrous growth, while rapid quenching yields powders .

Q. Resolution Strategies :

  • Thermodynamic modeling : Use HSC Chemistry software to predict phase stability (e.g., ∆G <0 for K₂Ti₂O₅ above 800°C) .
  • Characterization : Combine XRD, TEM, and BET to correlate synthesis conditions with structure-property outcomes .

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